molecular formula C17H18ClN3O B2448148 (3-Benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone CAS No. 2224286-99-9

(3-Benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone

Cat. No. B2448148
CAS RN: 2224286-99-9
M. Wt: 315.8
InChI Key: UBHRCYXXHHLVST-UHFFFAOYSA-N
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Description

“(3-Benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone” is a complex organic compound that contains a benzylpiperazine moiety and a chloropyridine moiety linked by a methanone group. Benzylpiperazine is a type of piperazine which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The chloropyridine group is a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms, substituted with a chlorine atom.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) . These techniques would provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzylpiperazine moiety might undergo reactions typical of secondary amines, while the chloropyridine group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanone group and the potential for hydrogen bonding via the piperazine moiety might influence its solubility properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

properties

IUPAC Name

(3-benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-15(7-4-8-20-16)17(22)21-10-9-19-14(12-21)11-13-5-2-1-3-6-13/h1-8,14,19H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHRCYXXHHLVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-(2-chloropyridine-3-carbonyl)piperazine

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